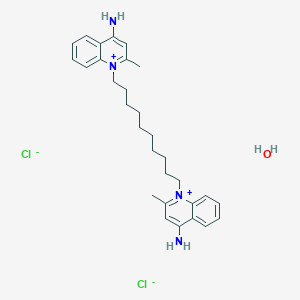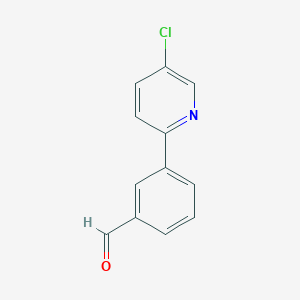
Dequalinium chloride hydrate
概要
説明
Dequalinium chloride hydrate is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used as an antiseptic and disinfectant. The compound is characterized by its amphipathic nature, containing two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain. This structure allows it to interact with and disrupt microbial cell membranes, making it effective against a wide range of bacteria, fungi, and parasites .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dequalinium chloride hydrate typically involves the reaction of 1,10-decanediamine with 4-chloro-2-methylquinoline in the presence of a suitable solvent. The reaction proceeds through a series of steps, including nucleophilic substitution and quaternization, to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process includes the purification of the product through crystallization and drying techniques to obtain a high-purity compound. The yield and efficiency of the industrial process are optimized through the use of advanced equipment and stringent quality control measures .
化学反応の分析
Types of Reactions: Dequalinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium structure, affecting its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products:
科学的研究の応用
Dequalinium chloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quaternary ammonium salts and their interactions with biological membranes.
Biology: The compound is studied for its effects on microbial cell membranes and its potential as an antimicrobial agent.
Medicine: this compound is used in the treatment of bacterial vaginosis and as an active ingredient in sore-throat lozenges.
作用機序
Dequalinium chloride hydrate exerts its effects through multiple mechanisms:
Membrane Disruption: The amphipathic nature of the compound allows it to integrate into microbial cell membranes, disrupting their integrity and leading to cell death.
Mitochondrial Targeting: The compound selectively targets mitochondria, depleting mitochondrial DNA and blocking energy production in cells.
Protein Interference: this compound can interfere with the functioning of various proteins, including kinases and calcium-activated potassium channels, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Benzalkonium Chloride: Another quaternary ammonium compound with broad-spectrum antimicrobial properties, commonly used in disinfectants and antiseptics.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects.
Chlorhexidine: A widely used antiseptic with applications in healthcare and dentistry.
Uniqueness: Dequalinium chloride hydrate is unique due to its dual quinaldinium structure, which enhances its ability to disrupt microbial membranes and target mitochondria. This dual action makes it particularly effective in treating infections and exploring its potential as an anticancer agent .
特性
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;dichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2ClH.H2O/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCJAGQJOXJBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.O.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255077-34-9 | |
| Record name | 1255077-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3226285.png)



![2-Bromo-6-chlorobenzo[d]oxazole](/img/structure/B3226315.png)

![6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3226331.png)





